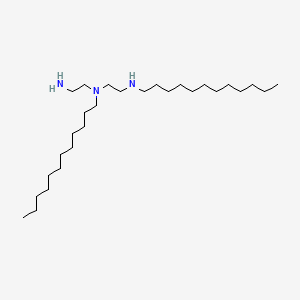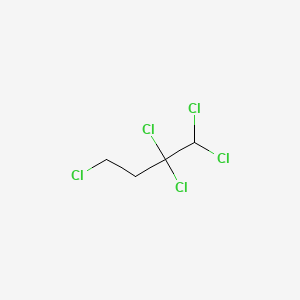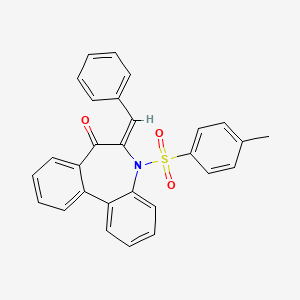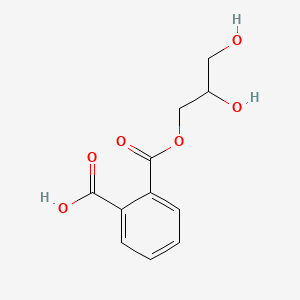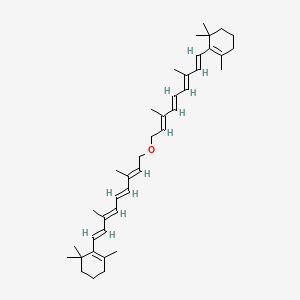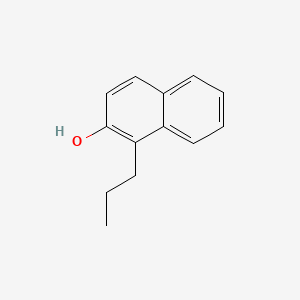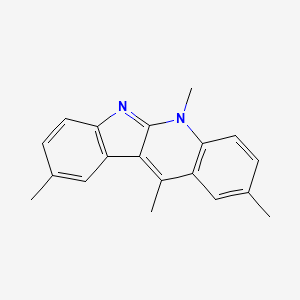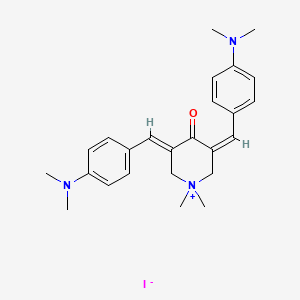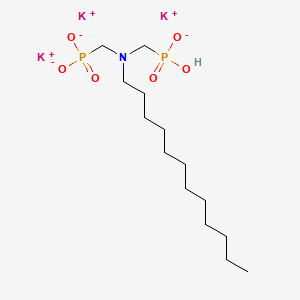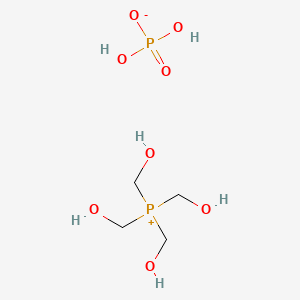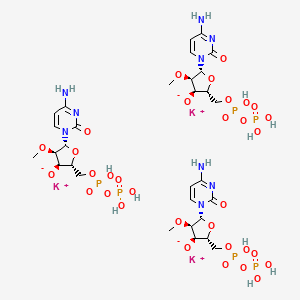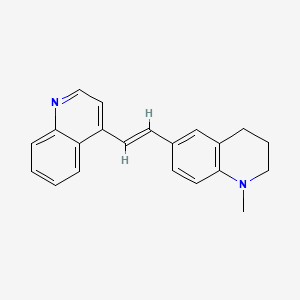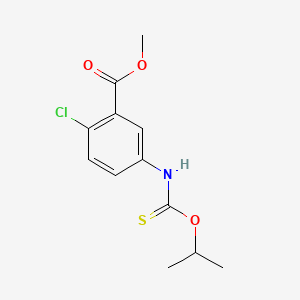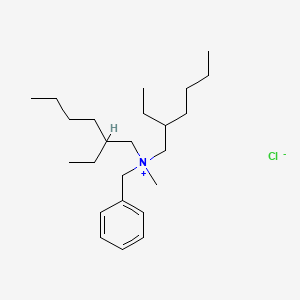
Benzylbis(2-ethylhexyl)methylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylbis(2-ethylhexyl)methylammonium chloride: is a quaternary ammonium compound with the molecular formula C24H44ClN. It is known for its surfactant properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylbis(2-ethylhexyl)methylammonium chloride typically involves the quaternization of benzylamine with 2-ethylhexyl chloride and methyl chloride. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzylbis(2-ethylhexyl)methylammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylbis(2-ethylhexyl)methylammonium oxide, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
Benzylbis(2-ethylhexyl)methylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in cell culture studies for its surfactant properties.
Industry: It is used in the formulation of cleaning agents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism by which Benzylbis(2-ethylhexyl)methylammonium chloride exerts its effects involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
Methylammonium chloride: A simpler ammonium compound with different applications.
Benzalkonium chloride: Another quaternary ammonium compound with similar disinfectant properties.
Uniqueness
Benzylbis(2-ethylhexyl)methylammonium chloride is unique due to its specific molecular structure, which imparts distinct surfactant properties and makes it suitable for specialized applications in various fields .
Properties
CAS No. |
94277-42-6 |
|---|---|
Molecular Formula |
C24H44ClN |
Molecular Weight |
382.1 g/mol |
IUPAC Name |
benzyl-bis(2-ethylhexyl)-methylazanium;chloride |
InChI |
InChI=1S/C24H44N.ClH/c1-6-10-15-22(8-3)19-25(5,20-23(9-4)16-11-7-2)21-24-17-13-12-14-18-24;/h12-14,17-18,22-23H,6-11,15-16,19-21H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
BQQCAPXEKWTBKD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+](C)(CC1=CC=CC=C1)CC(CC)CCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
